Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate

Description

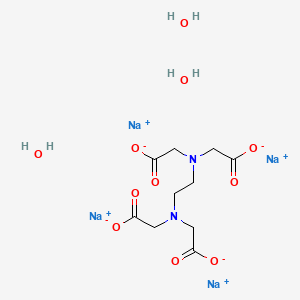

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate (EDTA-4Na·3H₂O) is a hydrated sodium salt of EDTA, a chelating agent widely used in industrial, pharmaceutical, and environmental applications. Its molecular formula is C₁₀H₁₂N₂O₈Na₄·3H₂O, with a molecular weight of 452.23 g/mol (CAS No. 13254-36-4) . This compound is characterized by four sodium ions neutralizing EDTA’s carboxyl groups and three water molecules in its crystalline structure. It is highly soluble in water (pH 10.5–11.5 in 1% solution) and exhibits a chelate value of ≥220 mg CaCO₃/g, making it effective for sequestering metal ions such as Ca²⁺, Fe³⁺, and heavy metals .

Properties

CAS No. |

67401-50-7 |

|---|---|

Molecular Formula |

C10H22N2Na4O11+4 |

Molecular Weight |

438.25 g/mol |

IUPAC Name |

tetrasodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;trihydrate |

InChI |

InChI=1S/C10H16N2O8.4Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;3*1H2/q;4*+1;;; |

InChI Key |

ZARZIAZCUSEZHL-UHFFFAOYSA-N |

impurities |

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na].[Na] |

Color/Form |

White powder |

density |

6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |

melting_point |

300 °C (decomposes) |

physical_description |

Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |

solubility |

Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is synthesized through the cyanomethylation of ethylene diamine with sodium cyanide and formaldehyde . The reaction involves the following steps:

- Ethylene diamine reacts with formaldehyde and sodium cyanide to form the intermediate compound.

- The intermediate compound is then neutralized with sodium hydroxide to produce ethylenediaminetetraacetic acid tetrasodium salt.

- The resulting product is hydrated to form the trihydrate form.

Industrial Production Methods

In industrial settings, the production of ethylenediaminetetraacetic acid tetrasodium salt trihydrate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

- Mixing ethylene diamine, formaldehyde, and sodium cyanide in a reactor.

- Controlling the temperature and pH to optimize the reaction.

- Neutralizing the intermediate product with sodium hydroxide.

- Hydrating the final product to obtain the trihydrate form.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes . This compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The chelation reactions involving ethylenediaminetetraacetic acid tetrasodium salt trihydrate usually require the presence of metal ions such as calcium, magnesium, zinc, or iron. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH .

Major Products Formed

The major products formed from the chelation reactions of ethylenediaminetetraacetic acid tetrasodium salt trihydrate are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful for various applications .

Scientific Research Applications

Water Treatment

EDTA tetrasodium salt plays a significant role in water treatment processes:

- Heavy Metal Removal : It effectively chelates heavy metals such as lead, cadmium, and mercury, facilitating their removal from contaminated water sources. This application is critical in both municipal water treatment facilities and industrial effluent management .

- Scale Prevention : By binding calcium and magnesium ions, EDTA helps prevent the formation of scale in pipes and boilers, enhancing the efficiency of water systems .

Food Preservation

In the food industry, EDTA serves as a preservative:

- Shelf Life Extension : It binds metal ions that catalyze oxidative spoilage processes, thus prolonging the shelf life of food products such as canned vegetables and beverages .

- Safety in Food Processing : Its use is regulated, ensuring that it contributes to food safety without compromising nutritional quality .

Pharmaceutical Applications

EDTA tetrasodium salt is utilized in various pharmaceutical formulations:

- Stabilization of Active Ingredients : It prevents metal ion-induced degradation of drugs, enhancing their efficacy and safety. This is particularly important in formulations sensitive to oxidation .

- Chelation Therapy : In medical treatments for heavy metal poisoning (e.g., lead or mercury), EDTA acts as a chelating agent, facilitating the excretion of toxic metals from the body .

Laboratory Reagents

In biochemical research, EDTA is an essential reagent:

- Protein Purification : It is used to isolate proteins by chelating metal ions that may interfere with biochemical assays .

- Anticoagulant in Blood Samples : EDTA prevents blood coagulation by binding calcium ions, making it invaluable in hematological tests .

Agricultural Use

EDTA enhances agricultural productivity:

- Nutrient Availability : It chelates essential trace elements like iron and zinc in fertilizers, improving their bioavailability to plants. This application is particularly beneficial in alkaline soils where these nutrients are often less accessible .

Industrial Applications

In industrial settings, EDTA finds diverse applications:

- Cleaning Agents : Its ability to bind metal ions makes it a common ingredient in detergents and cleaning solutions, enhancing their effectiveness against hard water stains .

- Cement Industry : Used to determine free lime and magnesia content in cement and clinker analysis .

Case Study 1: Water Treatment Efficiency

A study conducted at a municipal water treatment plant demonstrated that using EDTA significantly reduced lead levels in treated water from 150 ppb to below 15 ppb within three hours of treatment. This highlights its effectiveness in heavy metal remediation.

Case Study 2: Food Preservation

Research on canned foods revealed that products treated with EDTA showed a 30% longer shelf life compared to those without. The study confirmed that EDTA effectively inhibited oxidative reactions caused by trace metal contaminants.

Case Study 3: Chelation Therapy

Clinical trials involving patients with lead poisoning showed that administering EDTA resulted in a significant reduction of blood lead levels within days. Patients experienced improved neurological outcomes as a result of effective metal removal.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraacetic acid tetrasodium salt trihydrate is its ability to chelate metal ions. The compound binds to metal ions such as calcium, magnesium, zinc, and iron, forming stable, water-soluble complexes . This chelation process prevents the metal ions from participating in chemical reactions that could lead to undesirable effects, such as enzyme inhibition or oxidative damage .

Comparison with Similar Compounds

Comparison with Similar EDTA Salts and Chelating Agents

Structural and Chemical Differences

Functional and Application Differences

EDTA-4Na·3H₂O

- Applications :

- Advantages : High solubility in alkaline conditions and strong chelation capacity for divalent and trivalent cations .

EDTA-2Na·2H₂O

- Applications: Soil remediation: Effective in removing Cu²⁺ (84% efficiency at 0.005 M) . Food preservation: Inhibits polyphenol oxidase in fruits .

- Limitations : Lower solubility in neutral pH compared to EDTA-4Na .

EDTA-3K·2H₂O

Metal-Chelated EDTA Salts

Biological Activity

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate (tEDTA) is a chelating agent widely used in various fields, including medicine, environmental science, and food technology. Its biological activity is primarily attributed to its ability to bind metal ions, which can have significant implications for both therapeutic and toxicological applications.

tEDTA is a white crystalline powder that is highly soluble in water. It acts as a chelating agent, forming stable complexes with divalent and trivalent metal ions such as calcium, magnesium, lead, and cadmium. The chelation process reduces the availability of these ions in biological systems, which can influence various physiological processes.

Chemical Formula:

- Molecular Weight: 410.84 g/mol

- CAS Number: 67401-50-7

- pH (0.1M solution): 10.7 - 11.7

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tEDTA against uropathogens responsible for catheter-associated urinary tract infections (CAUTIs). In a study by Moore et al., tEDTA demonstrated effective inhibition of bacterial growth in artificial urine environments, suggesting its potential use in preventing CAUTIs by reducing catheter encrustation and blockage due to crystal formation from urine constituents .

| Pathogen | Inhibition Zone (mm) | Concentration (mg/L) |

|---|---|---|

| E. coli | 20 | 100 |

| P. aeruginosa | 15 | 100 |

| Klebsiella | 18 | 100 |

2. Chelation Therapy

tEDTA is utilized in chelation therapy to treat heavy metal poisoning. By binding to toxic metals, it facilitates their excretion from the body. The compound has been shown to effectively reduce lead levels in individuals with lead toxicity .

3. Toxicological Profile

The toxicity of tEDTA has been evaluated in various studies. The acute toxicity studies indicate that the LD50 values range from 1658 mg/kg to 1780 mg/kg in rats, with observed clinical signs including dyspnea and ataxia at higher doses . Long-term studies suggest minimal carcinogenic risk, with no significant tumor incidence reported in treated animals .

Case Study: Prevention of Catheter Blockage

A clinical study investigated the use of tEDTA in patients with long-term urinary catheters. Results indicated that patients receiving tEDTA had a significantly lower incidence of catheter blockage compared to control groups, supporting its role as an effective antimicrobial and anti-encrustation agent .

Research Findings on Mutagenicity

In vitro and in vivo studies have shown that tEDTA does not exhibit mutagenic properties. Tests conducted on read-across chemicals such as disodium EDTA have returned negative results for mutagenicity, indicating a favorable safety profile for tEDTA .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing ethylenediaminetetraacetic acid tetrasodium salt trihydrate (EDTA-4Na·3H₂O) with high purity?

- Answer : The synthesis typically involves neutralizing EDTA with sodium hydroxide in a stoichiometric ratio (4:1 NaOH:EDTA) under controlled pH (10.5–11.5) and temperature (60–80°C). Post-reaction, crystallization is achieved by slow cooling, followed by vacuum filtration and washing with cold ethanol to remove impurities. Hydration is confirmed via thermogravimetric analysis (TGA) to verify trihydrate formation .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| pH | 10.5–11.5 |

| Temperature | 60–80°C |

| NaOH:EDTA | 4:1 molar ratio |

Q. How can researchers verify the purity and composition of EDTA-4Na·3H₂O?

- Answer : Analytical methods include:

- Chelate value titration : Measures binding capacity using calcium carbonate (≥220 mg CaCO₃/g) .

- Ion chromatography : Detects sulfate (≤0.05%) and chloride (≤0.01%) impurities .

- Atomic absorption spectroscopy (AAS) : Quantifies heavy metals (e.g., Pb ≤0.001%, Fe ≤0.001%) .

- pH testing : 1% aqueous solution must maintain pH 10.5–11.5 .

Q. What safety protocols are critical when handling EDTA-4Na·3H₂O in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant clothing (e.g., Tyvek®), and full-face shields to prevent skin/eye contact .

- Ventilation : Local exhaust ventilation is mandatory to avoid inhalation of dust particles .

- Emergency measures : Install eyewash stations and emergency showers. Use water spray to suppress dust during spills .

Advanced Research Questions

Q. How does EDTA-4Na·3H₂O influence nanoparticle stability in colloidal systems, and how can this be experimentally validated?

- Answer : EDTA-4Na·3H₂O acts as a ligand to stabilize nanoparticles by chelating metal ions that promote aggregation. Validation methods include:

- Dynamic light scattering (DLS) : Monitors particle size distribution over time.

- Zeta potential measurements : Assesses surface charge stability (e.g., Au nanoparticles stabilized at ζ = −30 mV to −50 mV) .

- Spectrophotometric tracking : Measures absorbance shifts (e.g., plasmon resonance peaks) to detect aggregation .

Q. What experimental strategies resolve contradictions in EDTA-4Na·3H₂O’s reported CAS numbers (e.g., 13254-36-4 vs. 64-02-8)?

- Answer : Discrepancies arise from hydration state variations (trihydrate vs. anhydrous). Researchers should:

- Cross-reference databases : Use IUPAC nomenclature and molecular formulas (C₁₀H₁₂N₂O₈Na₄·3H₂O) to confirm identity .

- Characterize hydration : Employ TGA to distinguish trihydrate (∼13% weight loss at 100–150°C) from anhydrous forms .

Q. How can EDTA-4Na·3H₂O be integrated into enzymatic assays to mitigate metal interference?

- Answer : In spectrophotometric assays (e.g., fructose-6-phosphate determination), EDTA-4Na·3H₂O (1–5 mM final concentration) chelates divalent cations (Mg²⁺, Ca²⁺) that inhibit enzymes like phosphoglucose isomerase (PGI). Validate via:

- Control experiments : Compare reaction rates with/without EDTA-4Na·3H₂O.

- Metal-spiking tests : Add known metal concentrations to confirm inhibition reversal .

Q. What are the implications of EDTA-4Na·3H₂O’s chelation efficacy in complex biological matrices (e.g., cell culture media)?

- Answer : While EDTA-4Na·3H₂O prevents metal-catalyzed oxidation in media, excessive use (>0.5 mM) may sequester essential ions (e.g., Zn²⁺, Fe³⁺), impairing cell viability. Mitigation strategies include:

- Dose optimization : Titrate EDTA to balance antioxidant effects and nutrient availability.

- Supplementation : Add metal-ion buffers (e.g., transferrin for Fe³⁺) .

Methodological Troubleshooting

Q. Why might EDTA-4Na·3H₂O fail to achieve expected chelation in hard water systems, and how can this be addressed?

- Answer : High Ca²⁺/Mg²⁺ concentrations (>500 ppm) exceed EDTA’s binding capacity. Solutions include:

- Pre-treatment : Soften water via ion exchange before adding EDTA.

- Co-chelators : Combine with citric acid (synergistic chelation) .

Q. How to differentiate EDTA-4Na·3H₂O from analogous salts (e.g., disodium or calcium EDTA) in mixed samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.